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Compound of Interest

Compound Name: (R)-V-0219

Cat. No.: B15606556 Get Quote

(R)-V-0219, an orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1

Receptor (GLP-1R), has demonstrated significant potential in preclinical studies for the

treatment of obesity-associated diabetes. A critical aspect of its preclinical safety assessment is

the evaluation of its off-target activity against other G-protein coupled receptors (GPCRs). This

guide provides a comprehensive overview of the off-target screening of (R)-V-0219's racemic

counterpart, V-0219, offering researchers, scientists, and drug development professionals a

detailed comparison based on available experimental data.

Summary of Off-Target Screening Results
V-0219 was screened against a panel of 54 GPCRs to assess its binding affinity at a

concentration of 10 µM. The results indicate a high degree of selectivity for the GLP-1R, with

no significant off-target binding observed for any of the other receptors tested. In all cases, the

displacement of the specific radioligand was less than 50%, suggesting that V-0219 does not

interact significantly with the orthosteric binding sites of these off-target receptors at the tested

concentration.[1] This favorable selectivity profile is a crucial characteristic for a therapeutic

candidate, as it minimizes the potential for unwanted side effects mediated by interactions with

other signaling pathways.

Below is a detailed table summarizing the off-target screening results for V-0219.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15606556?utm_src=pdf-interest
https://www.benchchem.com/product/b15606556?utm_src=pdf-body
https://www.benchchem.com/product/b15606556?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014410/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Family Target Ligand
% Inhibition by
10µM V-0219

Adrenergic α1 (non-selective) [3H]-Prazosin 12

α2 (non-selective) [3H]-Rauwolscine 18

β (non-selective) [125I]-CYP 8

Angiotensin AT1
[125I]-Sar1, Ile8-

Angiotensin II
5

Bradykinin B2 [3H]-Bradykinin 10

Cannabinoid CB1 [3H]-CP 55940 2

CB2 [3H]-CP 55940 1

Cholecystokinin CCKA
[125I]-CCK-8

(sulfated)
3

Dopamine D1 [3H]-SCH 23390 15

D2S [3H]-Spiperone 20

GABA GABAB [3H]-GABA 7

Galanin GAL2 [125I]-Galanin 4

Histamine H1 [3H]-Pyrilamine 22

H2 [125I]-APT 6

H3
[3H]-N-α-

Methylhistamine
11

Melanocortin MC4 [125I]-NDP-MSH 9

Melatonin ML1 [125I]-Melatonin 14

Muscarinic M1 [3H]-Pirenzepine 19

M2 [3H]-AF-DX 384 25

M3 [3H]-4-DAMP 23

Neuropeptide Y Y1 [125I]-PYY 2
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Y2 [125I]-PYY (3-36) 1

Neurotensin NTS1 [3H]-Neurotensin 8

Opioid δ (DOP) [3H]-Naltrindole 17

κ (KOP) [3H]-U 69593 13

μ (MOP) [3H]-DAMGO 16

Serotonin 5-HT1A [3H]-8-OH-DPAT 28

5-HT1B [125I]-GTI 21

5-HT2A [3H]-Ketanserin 26

5-HT2B [3H]-LSD 24

5-HT3 [3H]-GR 65630 3

5-HT5a [3H]-LSD 19

5-HT6 [3H]-LSD 20

5-HT7 [3H]-LSD 27

Somatostatin sst [125I]-SRIF-14 7

Tachykinin NK1 [3H]-Substance P 11

NK2 [3H]-SR 48968 9

NK3 [3H]-SR 142801 6

Vasopressin V1a [3H]-AVP 13

Experimental Protocols
The off-target screening of V-0219 was conducted using radioligand binding assays. This

widely accepted method measures the ability of a test compound to displace a known

radiolabeled ligand from its receptor.

General Protocol for Radioligand Binding Assay:
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Membrane Preparation: Cell membranes expressing the target GPCR are prepared from

cultured cells or tissue homogenates.

Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated

with the cell membranes in a suitable buffer.

Competition: V-0219 was added at a concentration of 10 µM to compete with the radioligand

for binding to the receptor.

Separation: The bound and free radioligand are separated, typically by rapid filtration through

a glass fiber filter.

Detection: The amount of radioactivity trapped on the filter, representing the bound

radioligand, is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition of radioligand binding by V-0219 is calculated by

comparing the radioactivity in the presence of the test compound to the control (radioligand

alone).

Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of (R)-V-0219's activity,

the following diagrams are provided.
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GPCR Off-Target Screening Workflow

The diagram above illustrates the key steps involved in the radioligand binding assay used to

screen V-0219 for off-target GPCR interactions.
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Simplified GLP-1R Signaling Pathway

This diagram outlines the primary signaling cascade initiated by the activation of the GLP-1R,

which is positively modulated by (R)-V-0219, ultimately leading to enhanced insulin secretion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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